1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C13H23NO4 It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester typically involves the reaction of hexahydro-4-methyl-1H-azepine-1,4-dicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1H-Azepine-1,3-dicarboxylic acid, hexahydro-4-oxo-,1-(1,1-dimethylethyl) 3-ethyl ester
- 1H-Azepine-1-carboxylic acid, hexahydro-4-[4-[[(1-methylcyclobutyl)amino]carbonyl]-1-piperidinyl]-, ethyl ester .
Uniqueness
1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H22NO4- |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16)/p-1 |
InChI Key |
FUDNGUAYMRYCCT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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